

# mass spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-

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## Compound of Interest

Compound Name: 11-Dodecyn-4-one, 1-(acetyloxy)-

Cat. No.: B12534865

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An In-Depth Technical Guide to the Mass Spectrometry of **11-Dodecyn-4-one, 1-(acetyloxy)-**

This guide provides a detailed theoretical analysis of the mass spectrometric behavior of **11-Dodecyn-4-one, 1-(acetyloxy)-**, tailored for researchers, scientists, and professionals in drug development. Lacking direct experimental data in the public domain for this specific compound, this document leverages established principles of mass spectrometry to predict its fragmentation patterns and outlines comprehensive protocols for its analysis.

## Compound Structure and Properties

The structure of **11-Dodecyn-4-one, 1-(acetyloxy)-** contains a twelve-carbon backbone with a terminal alkyne at position 11, a ketone at position 4, and an acetyloxy (acetate) group at position 1. This combination of functional groups dictates its behavior under mass spectrometric analysis.

Table 1: Molecular Properties of **11-Dodecyn-4-one, 1-(acetyloxy)-**

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>3</sub>
Average Molecular Weight	238.32 g/mol
Monoisotopic Mass	238.1569 Da
Chemical Structure	CH <sub>3</sub> COO-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -C(=O)-(CH <sub>2</sub> ) <sub>6</sub> -C≡CH

## Predicted Fragmentation Pathways

Under electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is expected to ionize to form a molecular ion ( $M^{+\bullet}$ ) which then undergoes fragmentation. The primary fragmentation patterns for aliphatic ketones and aldehydes include  $\alpha$ -cleavage and McLafferty rearrangement.<sup>[1][2][3]</sup> For esters, characteristic losses of the acyloxy group or acetic acid are common.

### Key Predicted Fragmentations:

- **Loss of Acetic Acid:** A common fragmentation for acetate esters is the neutral loss of acetic acid ( $\text{CH}_3\text{COOH}$ , 60 Da), proceeding through a six-membered ring transition state. This would produce a fragment ion at  $m/z$  178.
- **$\alpha$ -Cleavage at the Ketone:** Fragmentation of the C-C bond adjacent to the carbonyl group is a primary pathway for ketones.<sup>[1][4]</sup>
  - **Cleavage A (C<sub>3</sub>-C<sub>4</sub> bond):** This cleavage would yield a resonance-stabilized acylium ion,  $[\text{CH}_3\text{COO}(\text{CH}_2)_3\text{CO}]^+$ .
  - **Cleavage B (C<sub>4</sub>-C<sub>5</sub> bond):** This would result in the formation of the  $[\text{CH}_3\text{COO}(\text{CH}_2)_3]^+$  ion and a larger acylium ion,  $[\text{CO}(\text{CH}_2)_6\text{C}\equiv\text{CH}]^+$ . The most abundant fragment is often the most stable carbocation.
- **McLafferty Rearrangement:** Ketones with a  $\gamma$ -hydrogen can undergo a specific rearrangement to eliminate a neutral alkene.<sup>[1][2][3]</sup> In this molecule, the ketone at C-4 has  $\gamma$ -hydrogens at C-7. This rearrangement would lead to the elimination of oct-1-yne ( $\text{C}_8\text{H}_{12}$ ) and the formation of a radical cation.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

m/z (Nominal)	Proposed Formula	Proposed Fragmentation Pathway
238	$[\text{C}_{14}\text{H}_{22}\text{O}_3]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
178	$[\text{C}_{12}\text{H}_{18}\text{O}]^+\bullet$	$[\text{M} - \text{CH}_3\text{COOH}]^+\bullet$ (Loss of acetic acid)
137	$[\text{C}_8\text{H}_9\text{O}]^+$	$\alpha$ -Cleavage at $\text{C}_4\text{-C}_5$ : $[\text{CO}(\text{CH}_2)_6\text{C}\equiv\text{CH}]^+$
115	$[\text{C}_5\text{H}_7\text{O}_3]^+$	$\alpha$ -Cleavage at $\text{C}_3\text{-C}_4$ : $[\text{CH}_3\text{COO}(\text{CH}_2)_2\text{CO}]^+$ (Incorrect, should be $\text{C}_5\text{H}_7\text{O}_3^+$ )
101	$[\text{C}_5\text{H}_9\text{O}_2]^+$	$\alpha$ -Cleavage at $\text{C}_4\text{-C}_5$ : $[\text{CH}_3\text{COO}(\text{CH}_2)_3]^+$
58	$[\text{C}_3\text{H}_6\text{O}]^+\bullet$	McLafferty Rearrangement Fragment
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion $[\text{CH}_3\text{CO}]^+$ , a very common fragment for acetates

## Visualization of Predicted Fragmentation

The following diagrams illustrate the primary predicted fragmentation pathways for **11-Dodecyn-4-one, 1-(acetyloxy)-**.

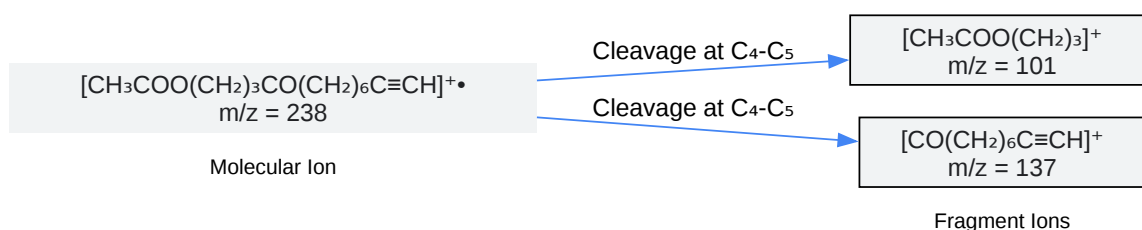


Figure 1: Predicted  $\alpha$ -Cleavage Pathways

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Caption: Predicted  $\alpha$ -cleavage at the C4-C5 bond of the molecular ion.

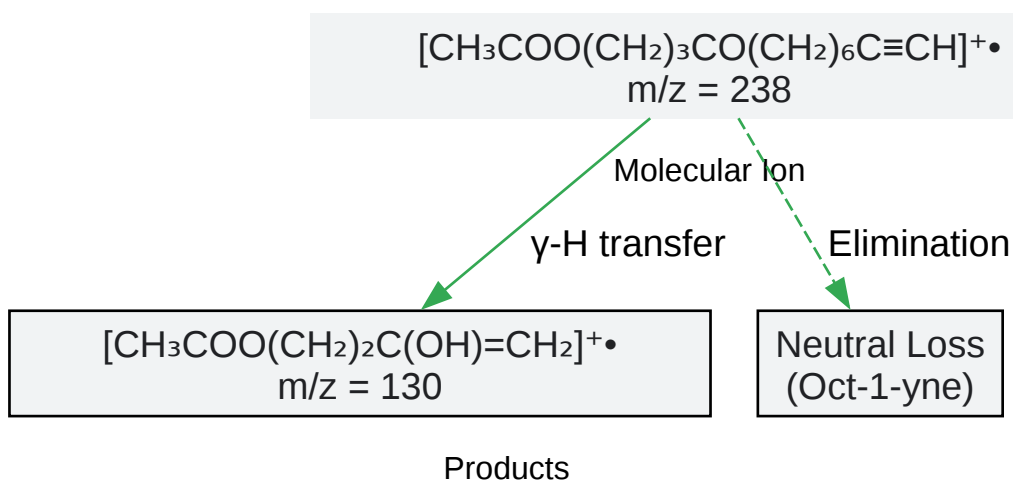


Figure 2: Predicted McLafferty Rearrangement

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Caption: Predicted McLafferty rearrangement involving a  $\gamma$ -hydrogen transfer.

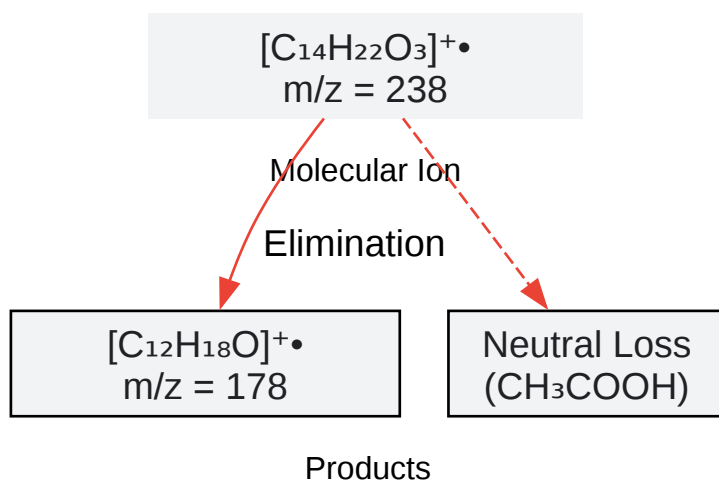


Figure 3: Loss of Acetic Acid

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Caption: Predicted neutral loss of acetic acid from the molecular ion.

## Experimental Protocols

As this compound is likely volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.<sup>[5][6]</sup> Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can also be used.<sup>[7][8]</sup>

Table 3: Recommended GC-MS Protocol

Parameter	Recommended Setting
Sample Preparation	Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of 1-10 µg/mL. <sup>[9]</sup>
Gas Chromatograph	
Column	Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness). <sup>[9]</sup>
Carrier Gas	Helium at a constant flow rate of 1-2 mL/min. <sup>[9]</sup>
Inlet Temperature	250 °C
Oven Program	Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV.
Ion Source Temp.	230 °C
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)
Scan Range	m/z 40 - 400
Interface Temp.	280 °C

Table 4: Recommended LC-MS Protocol

Parameter	Recommended Setting
Sample Preparation	Dissolve the sample in a mixture of acetonitrile and water to a concentration of 1-10 µg/mL.
Liquid Chromatograph	
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.
Flow Rate	0.3 mL/min
Column Temp.	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode. <a href="#">[7]</a> <a href="#">[8]</a>
Quasi-molecular Ions	Expect $[M+H]^+$ , $[M+Na]^+$ , $[M+K]^+$ . <a href="#">[7]</a>
Capillary Voltage	3.5 kV
Drying Gas Temp.	325 °C
Drying Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Fragmentation	For MS/MS, use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain structural information. <a href="#">[10]</a>

## Conclusion for Researchers

This technical guide provides a foundational framework for the mass spectrometric analysis of **11-Dodecyn-4-one, 1-(acetyloxy)-**. The predicted fragmentation patterns, derived from the


compound's constituent functional groups, offer a robust starting point for spectral interpretation. The detailed GC-MS and LC-MS protocols provide practical methodologies for acquiring high-quality data. Researchers and drug development professionals can use this information to design experiments, identify this compound in complex mixtures, and elucidate its structure with confidence.

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